1-(6-Methoxypyridin-3-YL)-4-oxocyclohexane-1-carbonitrile
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Overview
Description
1-(6-Methoxypyridin-3-YL)-4-oxocyclohexane-1-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 6-position and a cyclohexane ring with a nitrile and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxypyridin-3-YL)-4-oxocyclohexane-1-carbonitrile can be achieved through a multi-step process. One common method involves the reaction of 6-methoxypyridine-3-carbaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then treated with a cyanide source to introduce the nitrile group.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methoxypyridin-3-YL)-4-oxocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The methoxy group on the pyridine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
1-(6-Methoxypyridin-3-YL)-4-oxocyclohexane-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological targets.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyridin-3-YL)-4-oxocyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The methoxy group and nitrile group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzymes or modulation of receptor activity.
Comparison with Similar Compounds
- 1-(6-Methoxypyridin-3-YL)-4-oxocyclohexane-1-carboxylic acid
- 1-(6-Methoxypyridin-3-YL)-4-hydroxycyclohexane-1-carbonitrile
- 1-(6-Methoxypyridin-3-YL)-4-oxocyclohexane-1-carboxamide
Uniqueness: 1-(6-Methoxypyridin-3-YL)-4-oxocyclohexane-1-carbonitrile is unique due to the presence of both a nitrile and a ketone group on the cyclohexane ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-(6-methoxypyridin-3-yl)-4-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H14N2O2/c1-17-12-3-2-10(8-15-12)13(9-14)6-4-11(16)5-7-13/h2-3,8H,4-7H2,1H3 |
InChI Key |
JZGVTKZKWRCORN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CCC(=O)CC2)C#N |
Origin of Product |
United States |
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